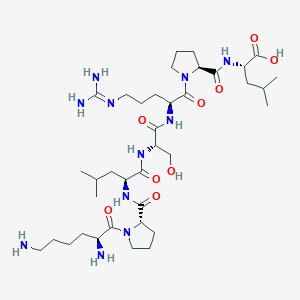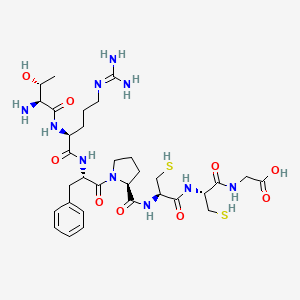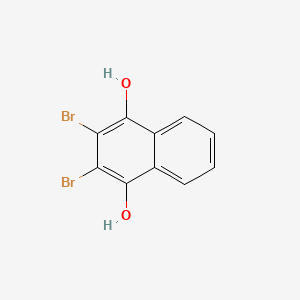![molecular formula C11H22NO3P B12542287 Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate CAS No. 653593-89-6](/img/structure/B12542287.png)
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is an organophosphorus compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with a suitable bicyclic amine precursor under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
科学的研究の応用
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pathways involved in these processes are complex and depend on the specific biological context.
類似化合物との比較
Similar Compounds
Diethyl (2-aminoethyl)phosphonate: Similar in structure but with a different bicyclic framework.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Uniqueness
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is unique due to its specific bicyclic structure and the presence of both amino and phosphonate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
653593-89-6 |
|---|---|
分子式 |
C11H22NO3P |
分子量 |
247.27 g/mol |
IUPAC名 |
2-diethoxyphosphorylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H22NO3P/c1-3-14-16(13,15-4-2)11(12)8-9-5-6-10(11)7-9/h9-10H,3-8,12H2,1-2H3 |
InChIキー |
GBWAODJXQFBHOK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1(CC2CCC1C2)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)



![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)


![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)

![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
